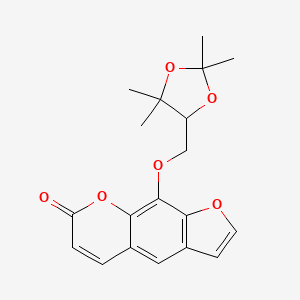

O-Isopropylideneheraclenol

Description

Structure

3D Structure

Properties

IUPAC Name |

9-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWZUJWUYQAIBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Isolation and Extraction Methodologies

Optimization of Extraction Techniques from Plant Biomass

The initial step in obtaining O-Isopropylideneheraclenol involves its efficient extraction from plant biomass, typically from species of the Heracleum genus, which are known to be rich in furanocoumarins jchemrev.com. Optimization of extraction parameters is critical for achieving high recovery of the target compound.

Conventional solid-liquid extraction remains a foundational technique, but modern approaches like Pressurized Liquid Extraction (PLE) have shown significant efficacy. PLE utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency. Studies on the fruits of Heracleum leskowii have demonstrated that the choice of solvent and temperature profoundly impacts the recovery of various coumarins. For instance, dichloromethane and methanol have been identified as highly suitable solvents for furanocoumarin extraction researchgate.net. Increasing the extraction temperature, for example to 110°C with dichloromethane, has been shown to increase the yield of compounds like bergapten and imperatorin (B1671801), which are often found alongside heraclenol researchgate.net. A validated High-Performance Liquid Chromatography (HPLC) method for quantifying furanocoumarins in Heracleum candicans found that a 30% aqueous methanolic extract yielded the highest concentration of heraclenol researchgate.net.

Table 1: Comparison of Solvents for Furanocoumarin Extraction from Heracleum candicans

| Solvent System | Target Compound | Relative Yield |

|---|---|---|

| 30% Aqueous Methanol | Heraclenol | Maximum (0.108%) |

| Pure Methanol | Heraclenin | Maximum (0.386%) |

| Pure Methanol | Bergapten | Maximum (0.281%) |

Data sourced from a validated HPLC quantification study on different extracts of Heracleum candicans fruits researchgate.net.

In line with the principles of green chemistry, several advanced technologies have been applied to the extraction of furanocoumarins, offering reduced environmental impact and improved efficiency.

Supercritical Fluid Extraction (SFE): This technique primarily uses supercritical carbon dioxide (CO₂) as a solvent, which is non-toxic, non-flammable, and easily removed from the extract. The selectivity of SFE can be finely tuned by altering pressure and temperature. Studies on Heracleum persicum have shown that SFE is highly effective and selective benthamdirect.com. Lower pressures (e.g., 9 MPa) are suitable for extracting volatile components like terpenes, while higher pressures (12 to 20 MPa) are required to extract less volatile compounds, including furanocoumarins and other phenolics mdpi.com. This selectivity allows for a fractional extraction process, enriching the desired compound class in the final product benthamdirect.comvu.lt.

Microwave-Assisted Extraction (MAE): MAE has emerged as a rapid and efficient method for isolating furanocoumarins from Heracleum species nih.gov. The process involves microwave energy directly heating the solvent and plant matrix, leading to cell disruption and enhanced release of target compounds nih.gov. Research on Heracleum sosnowskyi has optimized MAE parameters for furanocoumarin extraction, identifying hexane as a preferred solvent for achieving a cleaner extract with fewer interfering compounds. The optimal conditions were determined to be a temperature of 70°C, an extraction time of 10 minutes, and a solvent-to-solid ratio of 20:1 nih.govresearchgate.net.

Table 2: Optimized MAE Parameters for Furanocoumarin Extraction from Heracleum sosnowskyi

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Solvent | Hexane | Provides a cleaner extract with fewer polar interferences compared to methanol or acetone (B3395972) nih.gov. |

| Temperature | 70°C | Enhances extraction efficiency without causing thermal degradation of the target compounds nih.govresearchgate.net. |

| Time | 10 minutes | Achieves the highest extraction yield; longer times may lead to compound degradation nih.govresearchgate.net. |

| Solvent-to-Solid Ratio | 20:1 (mL/g) | Ensures sufficient solvent penetration and prevents absorption of all solvent by the plant material nih.gov. |

Chromatographic Purification Strategies for O-Isopropylideneheraclenol

Following extraction, the crude extract contains a complex mixture of compounds, necessitating advanced chromatographic techniques to isolate O-Isopropylideneheraclenol to a high degree of purity.

HPLC is an indispensable tool for the final purification and quantification of furanocoumarins. A validated reverse-phase HPLC (RP-HPLC) method has been successfully developed for the simultaneous quantification of heraclenol and other furanocoumarins from Heracleum candicans researchgate.net. The development of such a method involves careful selection of the stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. For the analysis of heraclenol, a C18 column is typically used, with a gradient elution system combining a buffered aqueous phase and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths and spectral confirmation of the peaks researchgate.netresearchgate.net.

Table 3: Exemplary HPLC Method Parameters for Heraclenol Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 254 nm and 300 nm |

Parameters are based on typical methods developed for furanocoumarin analysis in Heracleum species researchgate.net.

Countercurrent Chromatography (CCC) and its high-speed variant, Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that have proven highly effective for the preparative isolation of furanocoumarins from Heracleum species oup.com. These methods avoid the use of solid stationary phases, thereby eliminating irreversible sample adsorption and leading to high recovery rates. The key to a successful separation is the selection of an appropriate biphasic solvent system. For the isolation of furanocoumarins from Heracleum mantegazzianum, a quaternary solvent system of n-heptane–ethyl acetate–methanol–water was successfully employed, demonstrating the technique's utility for purifying these target compounds.

Table 4: Solvent Systems for CPC/HPCCC Purification of Furanocoumarins

| Plant Source | Technique | Solvent System (v/v/v/v) | Target Compounds |

|---|---|---|---|

| Peucedanum tauricum | CPC | n-heptane-ethyl acetate-methanol-water (5:2:5:2) | Bergapten, Peucedanin |

| Heracleum mantegazzianum | HPCCC | n-heptane–ethyl acetate–methanol–water (6:5:6:5) | Antimicrobial coumarins |

Data compiled from studies on furanocoumarin isolation using countercurrent chromatography techniques oup.com.

Purity Assessment and Yield Optimization in Isolation Protocols

The successful isolation of O-Isopropylideneheraclenol, a furanocoumarin of significant scientific interest, from natural sources necessitates meticulous attention to both the purity of the final product and the optimization of the extraction yield. Advanced analytical techniques and systematic optimization of isolation parameters are crucial for obtaining a high-quality compound for research and other applications.

Purity Assessment

The purity of an isolated sample of O-Isopropylideneheraclenol is paramount to ensure the validity of subsequent scientific investigations. A variety of analytical methods are employed to ascertain the level of purity and to identify and quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of furanocoumarins. nih.gov A validated HPLC method can provide detailed information on the composition of an extract and the purity of the isolated compound. For instance, in the analysis of furanocoumarins from Heracleum species, HPLC is used for both qualitative and quantitative analysis. nih.gov The purity is determined by comparing the peak area of the target compound to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying and quantifying volatile and semi-volatile compounds, including furanocoumarins. vu.ltresearchgate.net This technique combines the separation capabilities of gas chromatography with the mass analysis of a mass spectrometer to provide high-confidence identification of the compounds present in a sample. vu.ltresearchgate.net

The purity of the isolated O-Isopropylideneheraclenol can be further confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by determining its melting point. A sharp and well-defined melting point is often indicative of a high degree of purity.

The following interactive table summarizes the common analytical techniques used for the purity assessment of furanocoumarins like O-Isopropylideneheraclenol.

| Analytical Technique | Principle | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. | Quantitative purity, detection of non-volatile impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | Identification and quantification of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Structural confirmation and detection of structural isomers as impurities. |

| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | A narrow melting range close to the literature value suggests high purity. |

Yield Optimization in Isolation Protocols

Maximizing the yield of O-Isopropylideneheraclenol from its natural source, often plants of the Heracleum genus, is a key objective of the isolation process. jchemrev.com The optimization of various extraction and purification parameters can significantly impact the final yield.

Extraction Method and Solvent Selection: The choice of extraction method and solvent is a critical first step. Modern techniques such as Microwave-Assisted Extraction (MAE) have been shown to be highly efficient for extracting furanocoumarins from Heracleum species. vu.ltresearchgate.net The selection of an appropriate solvent is also crucial; for example, in the MAE of furanocoumarins from Heracleum sosnowskyi, hexane was identified as an effective solvent. vu.ltresearchgate.net

Optimization of Extraction Parameters: Systematic optimization of parameters such as temperature, extraction time, and the solvent-to-solid ratio can lead to a significant increase in extraction yield. For the MAE of furanocoumarins from H. sosnowskyi, the optimal conditions were found to be a temperature of 70°C, an extraction time of 10 minutes, and a solvent-to-solid ratio of 20:1. vu.ltresearchgate.net The addition of a small amount of water to the extraction mixture was also found to enhance the yield. mdpi.com

Purification Strategy: The purification process itself can be optimized to maximize recovery. Solid-Phase Extraction (SPE) is an effective method for purifying furanocoumarin extracts. mdpi.com By carefully selecting the sorbent and the elution solvents, it is possible to achieve high recovery rates of the target compounds. For example, an SPE method developed for the purification of furanocoumarins from H. sosnowskyi resulted in recovery rates of over 70% for angelicin (B190584). mdpi.com

The following interactive table presents a summary of key parameters and their impact on the yield of furanocoumarins during isolation.

| Parameter | Impact on Yield | Example of Optimized Condition |

| Extraction Method | Different methods have varying efficiencies. | Microwave-Assisted Extraction (MAE) has shown high efficiency for furanocoumarins. vu.ltresearchgate.net |

| Extraction Solvent | The polarity and solvating power of the solvent affect extraction efficiency. | Hexane was found to be an effective solvent for the MAE of furanocoumarins from H. sosnowskyi. vu.ltresearchgate.net |

| Temperature | Higher temperatures can increase solubility and extraction rate, but may also lead to degradation. | An optimal temperature of 70°C was identified for the MAE of furanocoumarins. vu.ltresearchgate.net |

| Extraction Time | Longer extraction times can increase yield up to a certain point, after which degradation may occur. | A 10-minute extraction time was found to be optimal for MAE. vu.ltresearchgate.net |

| Solvent-to-Solid Ratio | A higher ratio can improve extraction efficiency but also increases solvent consumption. | A ratio of 20:1 (v/w) was determined to be optimal for the MAE of furanocoumarins. mdpi.com |

| Purification Method | The choice of purification technique affects the recovery of the pure compound. | Solid-Phase Extraction (SPE) has been used to achieve high recovery of furanocoumarins. mdpi.com |

In a study on the fruits of Heracleum candicans, the quantitative estimation of the furanocoumarin heraclenol was performed using High-Performance Thin-Layer Chromatography (HPTLC), with a reported yield of 0.039% w/w. semanticscholar.org This highlights the importance of sensitive analytical techniques for the quantification of these compounds, which may be present in low concentrations in the plant material.

By systematically addressing both purity assessment and yield optimization, researchers can ensure the reliable and efficient isolation of O-Isopropylideneheraclenol for further scientific study.

Biosynthetic Pathways and Precursor Investigations

Elucidation of the Biosynthetic Route of O-Isopropylideneheraclenol

The biosynthetic route to O-Isopropylideneheraclenol, like other furanocoumarins, is understood to originate from the phenylpropanoid pathway, which provides the coumarin (B35378) core, and the isoprenoid pathway, which contributes the furan (B31954) ring precursor. The final steps leading to O-Isopropylideneheraclenol involve a series of specific enzymatic modifications of the furanocoumarin scaffold.

The furan ring of furanocoumarins is derived from the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). Plants synthesize DMAPP through two independent pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol and mitochondria, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer DMAPP, which are essential for the biosynthesis of a vast array of natural products, including the prenyl group required for the formation of the furan ring in O-Isopropylideneheraclenol.

The coumarin backbone of O-Isopropylideneheraclenol originates from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, a key branch-point intermediate that leads to the synthesis of phenylalanine, tyrosine, and tryptophan. Phenylalanine then enters the phenylpropanoid pathway, where it undergoes a series of enzymatic transformations, including deamination, hydroxylation, and lactonization, to form the core coumarin structure, umbelliferone (B1683723). Umbelliferone is the central precursor for the biosynthesis of a wide variety of furanocoumarins, including the lineage leading to O-Isopropylideneheraclenol.

Identification and Functional Characterization of Key Biosynthetic Enzymes

The biosynthesis of furanocoumarins is orchestrated by a series of specialized enzymes. While the specific enzymes for every step in the O-Isopropylideneheraclenol pathway have not all been definitively characterized, research on related furanocoumarins provides a strong model. The key enzymatic steps involve prenylation, cyclization, and further modifications.

A critical step is the prenylation of umbelliferone, catalyzed by a prenyltransferase , which attaches a dimethylallyl group to the coumarin ring. This is followed by a cyclization reaction, often catalyzed by a cytochrome P450 monooxygenase (CYP) , to form the furan ring, yielding psoralen (B192213) or angelicin (B190584) isomers.

The biosynthesis of imperatorin (B1671801), a known precursor to heraclenol, involves the prenylation of bergapten. The subsequent conversion of imperatorin to heraclenol is proposed to proceed via an epoxidation reaction catalyzed by a cytochrome P450 monooxygenase , followed by hydration of the epoxide to form the diol, heraclenol.

The final and defining step in the formation of O-Isopropylideneheraclenol is the formation of the isopropylidene group from the diol of heraclenol. This reaction, the formation of a cyclic ketal (an acetonide), is less commonly characterized in plant secondary metabolism. It is hypothesized to be catalyzed by a specific ketal synthase or a related enzyme that facilitates the condensation of the diol with a ketone or a similar substrate.

| Enzyme Class | Proposed Function in O-Isopropylideneheraclenol Biosynthesis | Substrate(s) | Product(s) |

| Phenylalanine Ammonia-Lyase (PAL) | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA ligase (4CL) | Activation of p-coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA |

| Umbelliferone Synthase | Hydroxylation and lactonization | p-Coumaroyl-CoA | Umbelliferone |

| Prenyltransferase (PT) | Prenylation of umbelliferone derivatives | Umbelliferone derivative, DMAPP | Prenylated coumarin |

| Cytochrome P450 Monooxygenase (CYP) | Furan ring formation (psoralen/angelicin synthesis) | Prenylated coumarin | Psoralen/Angelicin |

| Cytochrome P450 Monooxygenase (CYP) | Hydroxylation/further modifications | Psoralen/Angelicin derivatives | Hydroxylated furanocoumarins |

| Cytochrome P450 Monooxygenase (CYP) | Epoxidation of imperatorin | Imperatorin | Imperatorin epoxide |

| Epoxide Hydrolase | Hydration of imperatorin epoxide | Imperatorin epoxide | Heraclenol |

| Ketal Synthase (Hypothetical) | Formation of the isopropylidene group | Heraclenol, Ketone substrate | O-Isopropylideneheraclenol |

Genetic and Molecular Basis of O-Isopropylideneheraclenol Biosynthesis in Producing Organisms

The production of furanocoumarins, including O-Isopropylideneheraclenol, is under tight genetic control. The genes encoding the biosynthetic enzymes are often organized in biosynthetic gene clusters, which allows for their co-regulation. The expression of these genes is influenced by various factors, including developmental stage, tissue type, and environmental stimuli such as light, wounding, and pathogen attack. Transcription factors, such as MYB, bHLH, and WRKY families, are known to play crucial roles in regulating the expression of genes in the phenylpropanoid and furanocoumarin pathways. While the specific regulatory network for O-Isopropylideneheraclenol has not been fully elucidated, it is expected to follow the general principles of furanocoumarin regulation observed in plants from the Apiaceae and Rutaceae families.

Biotechnological and Chemoenzymatic Approaches to Biosynthesis Elucidation and Engineering

Understanding the biosynthetic pathway of O-Isopropylideneheraclenol opens up opportunities for its production and the generation of novel derivatives through biotechnological and chemoenzymatic approaches. Metabolic engineering strategies in microbial or plant systems can be employed to enhance the production of furanocoumarins. This can involve the overexpression of key biosynthetic genes, the downregulation of competing pathways, and the introduction of genes from other organisms to create novel pathways.

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach can be used to produce O-Isopropylideneheraclenol and its analogs by using isolated enzymes or whole-cell biocatalysts to perform specific steps in the synthetic route. For example, a chemoenzymatic approach could involve the chemical synthesis of the heraclenol precursor, followed by an enzymatic step to introduce the isopropylidene group, potentially offering a more efficient and sustainable method for producing these complex molecules.

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches to O-Isopropylideneheraclenol

The complete chemical synthesis of complex natural products like O-Isopropylideneheraclenol from simple, commercially available starting materials is a significant endeavor in organic chemistry. It allows for the unambiguous confirmation of the compound's structure and provides a route to produce the molecule and its analogues in a laboratory setting.

A retrosynthetic analysis for a molecule like O-Isopropylideneheraclenol, an angular furanocoumarin, would logically involve disconnections that lead to simpler, more readily available precursors. The key structural features of O-Isopropylideneheraclenol are the angular furanocoumarin core and the isopropylidene-protected diol side chain.

A plausible retrosynthetic strategy would begin by disconnecting the furan (B31954) ring, a common approach in furanocoumarin synthesis. mdpi.com This leads back to a substituted coumarin (B35378) precursor. The pyrone ring of the coumarin could then be disconnected, suggesting a precursor like a suitably substituted phenol. The complex side chain could be introduced at a later stage of the synthesis onto the coumarin or a phenolic precursor.

Key Retrosynthetic Disconnections:

Furan Ring Formation: This is often achieved through reactions like the Perkin-Oglialoro reaction or related cyclizations from a hydroxycoumarin and an α-halo-ketone or -aldehyde, followed by dehydration.

Coumarin Core Synthesis: Classic methods for coumarin synthesis, such as the Pechmann condensation, Perkin reaction, or Knoevenagel condensation, could be employed starting from a substituted phloroglucinol (B13840) or resorcinol (B1680541) derivative. acs.org

Side-Chain Introduction: The C-5 side chain could be installed via alkylation of a phenolic hydroxyl group on a pre-formed coumarin nucleus.

A hypothetical synthetic pathway could therefore commence with a functionalized benzene (B151609) derivative, proceed to the construction of the coumarin ring system, followed by the elaboration of the furan ring to form the angular furanocoumarin scaffold. The final steps would involve the introduction and modification of the side chain, including the protection of the diol as an isopropylidene acetal.

A significant challenge in the total synthesis of O-Isopropylideneheraclenol lies in controlling the stereochemistry, particularly if targeting a specific enantiomer of the parent compound, heraclenol. While O-Isopropylideneheraclenol itself is often prepared from the natural, and potentially racemic, heraclenol, a de novo enantioselective synthesis would require the use of chiral catalysts or auxiliaries.

Challenges:

Control of the stereocenter in the side chain: The carbon bearing the hydroxyl group in the heraclenol side chain is a stereocenter. A non-stereoselective synthesis would result in a racemic mixture.

Maintaining stereochemical integrity: Subsequent reaction steps must be designed to avoid racemization of any established stereocenters.

Solutions:

Asymmetric Catalysis: The use of chiral catalysts, for instance in an asymmetric epoxidation or dihydroxylation reaction to introduce the diol functionality on a precursor alkene, could establish the desired stereochemistry early in the synthesis.

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material (the "chiral pool") that already contains the required stereocenter.

Diastereoselective Reactions: If a chiral auxiliary is used, diastereoselective reactions can be employed to control the formation of new stereocenters. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

While specific enantioselective syntheses of O-Isopropylideneheraclenol are not prominently described in the literature, the principles of asymmetric synthesis applied to other complex natural products would be directly applicable. us.esnih.gov

Semi-Synthesis and Targeted Chemical Modification of O-Isopropylideneheraclenol

Semi-synthesis, which starts from a naturally occurring precursor, is often a more practical approach for obtaining compounds like O-Isopropylideneheraclenol and its derivatives. mdpi.com Heraclenol, being the natural precursor, can be isolated from plant sources and then chemically modified.

Chemical derivatization is a crucial technique to improve the analytical properties of molecules for methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). libretexts.orgnih.gov For furanocoumarins, derivatization can enhance detectability, particularly for UV or fluorescence detectors, and improve chromatographic separation. nih.govoup.com

Common Derivatization Strategies for Furanocoumarins:

| Derivatization Target | Reagent Class | Purpose | Analytical Method |

| Hydroxyl Groups | Silylating agents (e.g., BSTFA) | Increase volatility | GC-MS |

| Phenolic Hydroxyls | Alkylating agents (e.g., methyl iodide) | Improve stability and chromatographic behavior | HPLC, GC |

| Carbonyl Groups | Hydrazines (e.g., dansyl hydrazine) | Introduce a fluorescent tag | HPLC-Fluorescence |

For O-Isopropylideneheraclenol, the parent molecule heraclenol possesses hydroxyl groups that are suitable targets for derivatization to enhance its detection in complex biological matrices. The isopropylidene group in O-Isopropylideneheraclenol itself can be considered a derivative that aids in separation and analysis by GC due to increased volatility and stability compared to the free diol.

The chemical structure of O-Isopropylideneheraclenol offers several sites for strategic functional group transformations to generate analogues. These analogues are valuable for probing biological activities and understanding SAR. mdpi.combiomedres.uspjmhsonline.comnih.gov

Potential Modification Sites:

The Isopropylidene Group: This protecting group can be removed to reveal the diol (heraclenol), which can then be further derivatized (e.g., esterified, etherified) to produce a range of analogues.

The Furan and Pyrone Rings: While modifications to the core aromatic system are more challenging, reactions such as electrophilic aromatic substitution could potentially introduce new functional groups. Reduction of the furan or pyrone double bonds can also lead to new classes of analogues. sigmaaldrich.com

The Alkene in the Side Chain (if present in a precursor): The double bond in a precursor side chain could be subjected to various reactions like hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities.

The generation of a library of analogues based on the O-Isopropylideneheraclenol scaffold can be achieved through combinatorial chemistry principles. Starting with a common intermediate, such as heraclenol or a synthetic precursor, a variety of reagents can be applied in a parallel fashion to create a diverse set of molecules.

Example of a Library Synthesis Approach:

Isolate or synthesize a core scaffold: For instance, obtain heraclenol.

Parallel reactions: In a multi-well plate format, react the scaffold with a library of building blocks. For example, the hydroxyl groups of heraclenol could be acylated with a diverse set of carboxylic acids or their activated derivatives.

Purification and characterization: The resulting products would then be purified and characterized to create a library of O-Isopropylideneheraclenol analogues for biological screening.

This approach allows for the rapid exploration of the chemical space around the parent molecule, which can accelerate the discovery of compounds with improved or novel biological activities. researchgate.net

Application of Advanced Catalytic Methods in Synthesis

The synthesis of O-Isopropylideneheraclenol, a complex furanocoumarin, has benefited significantly from the development of advanced catalytic methods. These strategies offer efficient and selective routes to construct the core angular furanocoumarin skeleton and for its subsequent derivatization. Research in this area has prominently featured palladium- and rhodium-catalyzed reactions, as well as innovative organocatalytic approaches, to facilitate key bond-forming events.

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Palladium catalysis has proven to be a versatile tool in the synthesis of angular furanocoumarins. One key strategy involves the palladium-catalyzed vinylation of halo-hydroxycoumarins, which serves as a crucial step in building the furan ring. For instance, the reaction of a halo-hydroxycoumarin with a vinylating agent in the presence of a palladium catalyst sets the stage for subsequent oxidative cyclization to form the angularly fused furan ring. jst.go.jp

While specific applications of these methods directly to O-Isopropylideneheraclenol are not extensively detailed in dedicated studies, the principles are demonstrated in the synthesis of related angular furanocoumarins. The general approach often involves the coupling of a suitably functionalized coumarin precursor with a partner that introduces the necessary carbons for the furan ring.

Table 1: Illustrative Palladium-Catalyzed Reactions in Furanocoumarin Synthesis

| Catalyst | Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Halo-hydroxycoumarin, Chlorodimethylvinylsilane | Vinylation | Vinylated coumarin | jst.go.jp |

| Pd(OAc)₂/Ligand | Hydroxycoumarin, Alkyne | Annulation | Furanocoumarin | General Method |

Note: This table represents typical palladium-catalyzed reactions used for the synthesis of coumarin derivatives and related heterocyclic systems, illustrating the potential catalytic strategies applicable to O-Isopropylideneheraclenol.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysts have emerged as powerful reagents for C-H activation and annulation reactions, providing direct and atom-economical pathways to complex heterocyclic structures. In the context of furanocoumarin synthesis, rhodium catalysis can facilitate the direct coupling of a C-H bond on the coumarin core with a suitable coupling partner, leading to the formation of the furan ring in a single step.

Although direct rhodium-catalyzed synthesis of O-Isopropylideneheraclenol is not prominently documented, the utility of this approach is evident in the synthesis of various substituted furans and related oxygen heterocycles. rsc.org The mechanism often involves the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination to afford the final annulated product.

Organocatalytic Approaches to Furanocoumarin Precursors

Organocatalysis has gained significant traction as a green and efficient alternative to metal-based catalysis. In the synthesis of coumarin derivatives, organocatalysts are employed to promote various transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions, which can be key steps in the construction of precursors for O-Isopropylideneheraclenol. beilstein-journals.org

For example, chiral organocatalysts can be used to control the stereochemistry of reactions, which is crucial for the synthesis of enantiomerically pure natural products. The enantioselective Michael addition of nucleophiles to coumarin-based acceptors, catalyzed by chiral amines or squaramides, can establish key stereocenters that are present in complex furanocoumarins. beilstein-journals.org

Table 2: Examples of Organocatalytic Reactions in Coumarin Synthesis

| Catalyst Type | Reactants | Reaction Type | Product Feature | Reference |

|---|---|---|---|---|

| Chiral Amine | 4-Hydroxycoumarin, α,β-Unsaturated aldehyde | Michael Addition | Chiral pyranocoumarin | beilstein-journals.org |

| Squaramide | 4-Hydroxycoumarin, Nitroalkene | Michael Addition | Chiral dihydrofuranocoumarin precursor | beilstein-journals.org |

Note: This table highlights the types of organocatalytic transformations that are instrumental in building the structural complexity found in coumarin derivatives, including precursors for O-Isopropylideneheraclenol.

The application of these advanced catalytic methods continues to evolve, offering promising avenues for more efficient, selective, and sustainable syntheses of O-Isopropylideneheraclenol and its derivatives. Future research will likely focus on the development of novel catalytic systems and the application of tandem or cascade reactions to further streamline the synthetic process.

Mechanistic Investigations of Biological Activity

Identification of Molecular Targets and Binding Interactions

The initial step in characterizing the biological effect of a new compound is to identify its molecular targets. These are the specific molecules, usually proteins such as receptors, enzymes, or ion channels, to which the compound binds to exert its effect. Techniques such as affinity chromatography, proteomics, and computational docking studies are employed to identify these targets. Once a target is identified, further studies are conducted to characterize the binding interaction, including the affinity and specificity of the binding.

Cellular Pathway Modulation Studies

Following the identification of molecular targets, research typically proceeds to understand how the compound's binding to its target(s) modulates cellular signaling pathways.

Many cellular processes are regulated by complex signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival. nih.gov Studies would investigate whether "O-Isopropylideneheraclenol" activates or inhibits such pathways. This is often assessed by measuring the phosphorylation state of key proteins within the pathway using techniques like Western blotting.

If the molecular target of "O-Isopropylideneheraclenol" is an enzyme, it is crucial to determine whether the compound acts as an inhibitor or an activator. Enzyme inhibition can be competitive, non-competitive, or uncompetitive, and kinetic studies are performed to elucidate the precise mechanism. youtube.comkhanacademy.org Understanding these mechanisms is vital, as many drugs function by inhibiting specific enzymes. nih.govmdpi.com

Elucidation of Molecular Responses and Downstream Effects

The modulation of cellular pathways by a compound leads to broader changes in cellular function, which are orchestrated through alterations in gene expression and protein interactions.

The binding of a compound to its target can trigger signaling cascades that ultimately alter the transcription of specific genes. Gene expression studies, often using techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-seq), can reveal which genes are up- or down-regulated in response to the compound. nih.gov This provides a broader picture of the cellular response and can help to identify the physiological effects of the compound.

Cellular functions are often carried out by complex machinery composed of multiple interacting proteins. A compound can disrupt or stabilize these protein-protein interactions (PPIs), leading to a physiological effect. drugdiscoverychemistry.comnih.govnih.govdovepress.com Techniques such as co-immunoprecipitation and yeast two-hybrid screens are used to study how a compound affects these interactions, providing deeper insight into its mechanism of action.

Structure Activity Relationship Sar and Computational Studies

Principles of SAR Applied to O-Isopropylideneheraclenol and its Analogues

The structure-activity relationship (SAR) for O-Isopropylideneheraclenol and its analogues, which are part of the broader furanocoumarin class, reveals critical insights into their biological activities. Furanocoumarins are characterized by a furan (B31954) ring fused with a coumarin (B35378) (benzo-α-pyrone) scaffold. nih.govnih.gov The nature and position of substituents on this core structure significantly influence their interactions with biological targets.

For furanocoumarin analogues, several structural features are consistently implicated in their activity. The integrity of the furan ring is often crucial for biological interactions. researchgate.net Studies on a range of furanocoumarin analogues have demonstrated that modifications to the furan ring, such as reduction, can lead to a significant decrease in inhibitory potency against enzymes like cytochrome P450 3A4 (CYP3A4). researchgate.net

The lipophilicity and the nature of the side chains attached to the coumarin ring are also determinant factors. For instance, in studies of coumarin derivatives as anticancer agents, the insertion of a long alkyl moiety at the C3 position generally enhances anticancer activity, which is attributed to increased lipophilicity and better cell penetration. tandfonline.com Similarly, the type of substituent at the C4 position can also modulate activity. tandfonline.com

In the context of furanocoumarins, the side chains attached to the furan ring or the coumarin nucleus play a pivotal role. For example, in a study of various furanocoumarins, those with oxyprenyl residues were found to modulate GABA-induced chloride currents. nih.gov Specifically, the presence of an epoxy group in the side chain of oxypeucedanin resulted in a strong potentiation of these currents, while other furanocoumarins with an oxyisopentenyl residue showed more moderate effects. nih.gov This highlights the sensitivity of the biological response to the specific chemical nature of the substituent.

O-Isopropylideneheraclenol, being a derivative of heraclenin, fits within this framework. Its structure, featuring the furanocoumarin core with a specific isopropylidene-containing side chain, suggests that its biological activity is governed by these established SAR principles. The lipophilic nature of the isopropylidene group and its specific stereochemistry likely influence its binding affinity and interaction with target macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For furanocoumarins, QSAR studies have been instrumental in elucidating the physicochemical properties that govern their inhibitory effects on various enzymes, such as cytochrome P450. nih.govingentaconnect.com

The initial step in QSAR modeling involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. jocpr.com For furanocoumarin derivatives, a wide array of descriptors are typically calculated from their 2D and optimized 3D structures. nih.govingentaconnect.com These descriptors can be categorized into several groups:

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity.

Topological Descriptors: These relate to the molecular size and shape, such as molecular weight, molecular volume, and molecular surface area.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the minimal electrostatic potential and energies of the highest occupied molecular orbital (HOMO).

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include parameters like formation energy. nih.govingentaconnect.com

Once the descriptors are calculated, statistical methods like simple and multiple linear regression analyses are employed to identify which descriptors are significantly correlated with the biological activity, often expressed as the logarithm of the IC50 value (logIC50). nih.govingentaconnect.com Studies on furanocoumarins have shown that descriptors related to lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability are often significantly related to their inhibitory activity. nih.govingentaconnect.com

Table 1: Key Molecular Descriptors in QSAR Models for Furanocoumarins

| Descriptor Category | Specific Descriptor | Significance in Furanocoumarin Activity |

|---|---|---|

| Physicochemical | logP | Lipophilicity is a key determinant of interaction with enzymes like CYP3A. nih.govingentaconnect.com |

| Topological | Molecular Volume | Larger molecular size can lead to stronger inhibitory effects. ingentaconnect.com |

| Topological | Molecular Weight | Correlates with molecular size and inhibitory potency. nih.govingentaconnect.com |

| Topological | Molecular Surface Area | Relates to the extent of interaction with the target's binding site. nih.gov |

| Topological | Polar Surface Area | Influences membrane permeability and interaction with polar residues. nih.gov |

| Electronic | Minimal Electrostatic Potential | Indicates electrostatic stabilization in the binding pocket. nih.govingentaconnect.com |

| Quantum Chemical | Formation Energy | Relates to the thermodynamic stability of the molecule. nih.govingentaconnect.com |

| Quantum Chemical | HOMO Energy | Reflects the electron-donating ability of the molecule. nih.govingentaconnect.com |

Following the identification of significant descriptors, a predictive QSAR model is developed using multiple linear regression or other machine learning algorithms. mdpi.com A robust QSAR model should not only fit the existing data well but also accurately predict the activity of new, untested compounds. jocpr.com

The validity and predictive power of the constructed QSAR models are assessed through rigorous validation techniques. A common method is internal validation using the leave-one-out cross-validation (LOO-CV) procedure. nih.govingentaconnect.com In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (Q²). A high Q² value indicates a model with good predictive power. mdpi.com

For furanocoumarins, QSAR models have been successfully developed and validated, demonstrating a significant relationship between the selected molecular descriptors and their inhibitory effects. nih.govingentaconnect.com These models serve as valuable tools for predicting the activity of other furanocoumarins and for guiding the design of new analogues with potentially enhanced activity. nih.govingentaconnect.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as O-Isopropylideneheraclenol, and its macromolecular target at an atomic level. pensoft.netacs.org These methods provide insights into the binding modes, energetics, and conformational changes that occur upon ligand binding.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on a defined scoring function. acs.org This allows for the identification of the most plausible binding pose and the key interactions that stabilize the ligand-receptor complex.

For coumarin and furanocoumarin derivatives, docking studies have been used to elucidate their binding modes with various protein targets, including enzymes and receptors. pensoft.netacs.org These studies have revealed that the interactions are typically a combination of:

Hydrogen Bonds: These are formed between the polar groups of the ligand and specific amino acid residues in the binding pocket. For instance, the lactone part of the coumarin scaffold can act as a hydrogen bond acceptor. acs.org

Hydrophobic Interactions: The aromatic rings and nonpolar side chains of the ligand interact with hydrophobic residues in the target's active site.

Docking studies on furanocoumarin analogues have helped to identify key amino acid residues that are critical for binding. acs.org For example, in the active site of aldose reductase, residues such as TYR48, HIS110, and TRP111 have been identified as forming the active pocket that interacts with coumarins. acs.org

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of the atoms in the ligand-receptor complex over time. pensoft.net MD simulations are used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate measure of the binding affinity.

MD simulations can reveal important conformational changes in both the ligand and the protein upon binding. pensoft.net The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is stable. acs.org

For coumarin derivatives, MD simulations have been used to confirm the stability of the complexes predicted by docking. pensoft.net These simulations have shown that some binding orientations are more stable than others, and that the ligand can induce conformational changes in the active site of the protein. acs.org By analyzing the trajectory of the MD simulation, researchers can gain a deeper understanding of the dynamic nature of the ligand-receptor interaction and the factors that contribute to high-affinity binding.

Pharmacophore Modeling for Rational Analogue Design

Pharmacophore modeling is a crucial computational technique in rational drug design, providing a three-dimensional abstract representation of the key molecular features essential for a small molecule to interact with a specific biological target and elicit a biological response. This approach is instrumental in understanding the structure-activity relationships (SAR) of compounds and guiding the design of new, more potent analogues. For O-Isopropylideneheraclenol, a furanocoumarin with potential biological activities, pharmacophore modeling can elucidate the critical chemical functionalities required for its therapeutic effects.

The development of a pharmacophore model for O-Isopropylideneheraclenol analogues would typically commence with the identification of a set of structurally diverse but functionally related furanocoumarin derivatives with known biological activities against a particular target. These models are constructed based on the principle that molecules with similar biological activities often share a common arrangement of steric and electronic features that are responsible for their interaction with a common receptor.

A typical pharmacophore model for furanocoumarin derivatives, including analogues of O-Isopropylideneheraclenol, would likely consist of several key features:

Hydrogen Bond Acceptors (HBA): The oxygen atoms within the coumarin core and the furan ring are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Depending on the specific analogues, hydroxyl or other hydrogen-donating groups could be important.

Hydrophobic Regions (HY): The aromatic rings of the furanocoumarin scaffold and any aliphatic side chains contribute to hydrophobic interactions.

Aromatic Rings (AR): The fused ring system of the furanocoumarin core is a key aromatic feature.

A study on antioxidant coumarin derivatives identified the fused benzene (B151609) ring and the oxygen atom of the pyran ring as prime pharmacophoric features for their activity. nih.govmdpi.com Similarly, in a study of coumarin derivatives targeting acetylcholinesterase, the best pharmacophore model exhibited five essential features: hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For furanocoumarin monomers inhibiting CYP3A4, the furanocoumarin ring system was found to interact with hydrophobic and hydrogen bond acceptor regions of the pharmacophore model.

The process of generating a pharmacophore model involves aligning the 3D conformations of active compounds to identify these common features. The resulting hypothesis can then be used as a 3D query to screen virtual libraries for new molecules with the desired features, thus guiding the rational design of novel O-Isopropylideneheraclenol analogues with potentially enhanced activity.

Table 1: Hypothetical Pharmacophore Features for O-Isopropylideneheraclenol Analogues

| Feature Type | Location on Scaffold | Potential Importance |

| Aromatic Ring (AR) | Fused benzene and pyran rings | Core structural interaction with target |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the lactone | Key interaction with receptor residues |

| Hydrogen Bond Acceptor (HBA) | Oxygen in the furan ring | Potential secondary binding interaction |

| Hydrophobic Region (HY) | Isopropylidene group | Modulation of potency and selectivity |

| Hydrophobic Region (HY) | Furanocoumarin core | General hydrophobic interactions |

In Silico Screening and Virtual Library Design for O-Isopropylideneheraclenol Derivatives

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening. For O-Isopropylideneheraclenol, in silico screening can be employed to explore vast chemical space and identify novel derivatives with improved biological profiles.

The process of virtual library design for O-Isopropylideneheraclenol derivatives would involve the creation of a focused library of virtual compounds based on the O-Isopropylideneheraclenol scaffold. This can be achieved by systematically modifying the core structure with various functional groups and side chains. The design of these libraries is often guided by SAR data and the pharmacophore models discussed previously.

Once the virtual library is constructed, it can be screened against a specific biological target using methods such as molecular docking. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of the virtual compounds.

A typical workflow for in silico screening of an O-Isopropylideneheraclenol derivative library would include:

Target Selection and Preparation: Identifying and preparing the 3D structure of the biological target.

Virtual Library Generation: Designing a diverse library of O-Isopropylideneheraclenol derivatives.

Molecular Docking: Docking each compound in the library into the active site of the target.

Scoring and Ranking: Evaluating the binding affinity of each compound and ranking them.

Hit Selection and Refinement: Selecting the most promising candidates for further computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-receptor complex.

For instance, a virtual screening of a large database of coumarin derivatives against acetylcholinesterase identified several "hit" compounds with high docking scores. nih.gov Another study on furanocoumarins targeting cyclin-dependent kinase 4 utilized docking to identify promising lead compounds. These studies demonstrate the utility of in silico screening in identifying novel bioactive compounds from large virtual libraries.

Table 2: Example of a Virtual Screening and Docking Results for a Hypothetical O-Isopropylideneheraclenol Derivative Library

| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| OIH-001 | Parent Compound | -7.5 | Phe290, Tyr334 | Moderate |

| OIH-002 | R = -OH at C5 | -8.2 | Ser200, Trp84, Phe290 | High |

| OIH-003 | R = -NH2 at C5 | -8.0 | Ser200, Tyr121 | High |

| OIH-004 | R = -Cl at C8 | -7.8 | Tyr334, Trp279 | Moderate |

| OIH-005 | R = -CH3 at C8 | -7.6 | Phe290, Tyr334 | Moderate |

The top-ranked compounds from such a screening would then be prioritized for chemical synthesis and in vitro biological evaluation to validate the computational predictions. This iterative process of computational design and experimental validation is a cornerstone of modern drug discovery.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial characterization of O-Isopropylideneheraclenol. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental composition and molecular formula.

For O-Isopropylideneheraclenol (C₁₉H₂₀O₆), the expected exact mass can be calculated and compared against the experimentally measured mass of its molecular ion ([M]+•) or, more commonly, its protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in techniques like electrospray ionization (ESI).

Fragmentation Analysis: Collision-induced dissociation (CID) within a tandem mass spectrometer (MS/MS) provides structural insights by breaking the molecule into characteristic fragment ions. While specific HRMS fragmentation data for O-Isopropylideneheraclenol is not extensively detailed in publicly available literature, a predicted fragmentation pattern can be inferred based on the known behavior of furanocoumarins and the isopropylidene protecting group. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A characteristic fragmentation of the isopropylidene group, leading to a stable cation.

Loss of acetone (B3395972) (C₃H₆O): Cleavage of the isopropylidene ring.

Cleavage of the ether linkage: Resulting in fragments corresponding to the furanocoumarin core and the side chain.

Retro-Diels-Alder (RDA) reaction: Fission of the pyrone ring, a common pathway for coumarins.

A hypothetical data table for an ESI-HRMS/MS experiment on the protonated molecule [M+H]⁺ is presented below.

| Predicted Fragment m/z | Predicted Formula | Description of Neutral Loss |

|---|---|---|

| 327.1227 | C₁₈H₁₅O₆⁺ | Loss of •CH₃ from the isopropylidene group |

| 286.0892 | C₁₆H₁₄O₅ | Loss of acetone from the isopropylidene group |

| 202.0317 | C₁₁H₆O₄ | Cleavage of the side chain, retaining the xanthotoxol (B1684193) core |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required for the complete structural assignment of O-Isopropylideneheraclenol. ceon.rs

While a complete, published NMR assignment for O-Isopropylideneheraclenol is not available, representative chemical shifts can be predicted based on data from its parent compound, heraclenol, and other related furanocoumarins. tandfonline.comresearchgate.net

¹H NMR: This experiment identifies the different types of protons in the molecule and their immediate electronic environment. Key expected signals would include doublets for the furan (B31954) ring protons (H-2', H-3'), doublets for the coumarin (B35378) aromatic protons (H-5, H-6), and signals corresponding to the protons on the side chain and the isopropylidene group.

¹³C NMR: This spectrum reveals the number of unique carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment further distinguishes between CH₃, CH₂, CH, and quaternary carbons. Expected signals include those for the carbonyl carbon (C-2), aromatic and olefinic carbons, and the carbons of the isopropylidene group.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and confirming the position of substituents and quaternary carbons.

The following tables present predicted ¹H and ¹³C NMR chemical shifts for the core structure and substituents of O-Isopropylideneheraclenol.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~ 7.8 - 8.2 | d | ~ 9.5 - 10.0 |

| H-5 | ~ 7.4 - 7.6 | s | - |

| H-3' | ~ 7.6 - 7.8 | d | ~ 2.0 - 2.5 |

| H-2' | ~ 6.7 - 6.9 | d | ~ 2.0 - 2.5 |

| H-3 | ~ 6.2 - 6.4 | d | ~ 9.5 - 10.0 |

| Isopropylidene CH₃ | ~ 1.4 - 1.6 | s (x2) | - |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~ 160 - 162 |

| C-7 | ~ 160 - 162 |

| C-4' | ~ 148 - 150 |

| C-8a | ~ 143 - 145 |

| C-4 | ~ 138 - 140 |

| C-5 | ~ 112 - 114 |

| C-3 | ~ 112 - 114 |

| C-3' | ~ 106 - 108 |

| Isopropylidene C(CH₃)₂ | ~ 110 - 112 |

| Isopropylidene CH₃ | ~ 25 - 28 |

X-Ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. scielo.br This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, a precise map of electron density can be generated, revealing the exact bond lengths, bond angles, and torsional angles of the molecule in the solid state.

A search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for O-Isopropylideneheraclenol has not been reported. If a suitable crystal were obtained, this method would provide an unambiguous determination of the absolute configuration (e.g., R or S) at the chiral center in the side chain without the need for other methods. The resulting data would be presented in a standardized crystallographic information file (CIF) and summarized in a data table.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

|---|---|

| Chemical formula | C₁₉H₂₀O₆ |

| Formula weight | 344.36 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | V ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | ρ g/cm³ |

| Final R index [I > 2σ(I)] | R₁ = <0.05 |

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration of chiral compounds, especially when X-ray crystallography is not feasible. scielo.brfrontiersin.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting curve, particularly when it shows anomalous behavior (a "Cotton effect") near an absorption band, can be correlated with the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light (Δε) as a function of wavelength. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental ECD spectrum of O-Isopropylideneheraclenol with spectra predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration of the natural or synthesized compound can be confidently assigned.

Specific ORD or ECD data for O-Isopropylideneheraclenol are not found in the surveyed literature. However, the technique has been successfully applied to numerous other complex natural products to determine their stereochemistry. frontiersin.org An experimental ECD spectrum would show positive or negative bands (Δε) at specific wavelengths (nm) corresponding to the electronic transitions of the furanocoumarin chromophore, which would then be matched to the computationally predicted spectrum.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are vital for analyzing O-Isopropylideneheraclenol within complex matrices such as plant extracts or biological fluids. nih.govmdpi.comresearchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and powerful technique for the analysis of furanocoumarins in plant extracts. nih.govijcva.orgphcogj.com

Separation: Reversed-phase HPLC or UHPLC separates the components of the mixture based on their polarity.

Detection & Quantification: A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection. In Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition for O-Isopropylideneheraclenol, providing exceptional selectivity and sensitivity for quantification even at very low concentrations.

GC-MS (Gas Chromatography-Mass Spectrometry): This method is suitable for volatile and thermally stable compounds. Furanocoumarins can be analyzed by GC-MS, often after derivatization to increase their volatility. mdpi.comvu.lt O-Isopropylideneheraclenol, being a derivative, might be directly amenable to GC-MS analysis. The separation is based on boiling point and polarity on a capillary column, and detection is achieved by mass spectrometry, which provides both quantitative data and a mass spectrum for library matching and identification.

The data from these analyses are typically presented in a table that includes retention times and the mass transitions used for quantification.

Representative LC-MS/MS Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | [M+H]⁺ > fragment ion (e.g., 345.1 > 202.0) |

| Retention Time | Compound-specific (e.g., 8.5 min) |

Emerging Research Paradigms and Future Directions

Integration of Advanced "Omics" Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in O-Isopropylideneheraclenol Research

The comprehensive understanding of the biological effects of O-Isopropylideneheraclenol necessitates a systems-level approach. "Omics" technologies provide a powerful toolkit for elucidating the compound's mechanism of action by offering a panoramic view of molecular changes within a biological system. mdpi.com

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell, revealing how O-Isopropylideneheraclenol may alter gene expression. By exposing cells or tissues to the compound, researchers can identify which genes are upregulated or downregulated, providing clues about the cellular pathways being modulated. nih.gov

Proteomics: As the functional executors of genetic information, proteins are crucial targets for therapeutic compounds. Proteomics allows for the large-scale study of proteins, identifying changes in protein abundance, post-translational modifications, and protein-protein interactions in response to O-Isopropylideneheraclenol. mdpi.com This can directly help in identifying the molecular targets of the compound.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov Investigating the metabolomic profile after treatment with O-Isopropylideneheraclenol can reveal alterations in metabolic pathways, offering insights into its physiological effects and potential off-target impacts. researchgate.net

Integrating these three omics layers provides a more complete picture than any single approach alone. mdpi.com For instance, a transcriptomic study might show an increase in the expression of a gene encoding a specific enzyme, proteomics could confirm the increased abundance of that enzyme, and metabolomics could then measure the resulting change in the concentration of the enzyme's substrate or product.

Table 1: Hypothetical Multi-Omics Data Integration in O-Isopropylideneheraclenol Research

| Omics Layer | Potential Finding | Inferred Biological Insight |

|---|---|---|

| Transcriptomics | Upregulation of mRNA for Cytochrome P450 enzymes. | Compound may be involved in detoxification or metabolic pathways. |

| Proteomics | Increased abundance of apoptosis-related proteins (e.g., Caspase-3). | Suggests a potential pro-apoptotic mechanism of action. |

| Metabolomics | Alteration in lipid profiles and decreased levels of inflammatory mediators. | Indicates a possible role in modulating inflammatory or metabolic pathways. |

Bioengineering and Synthetic Biology Approaches for Enhanced Production and Diversification

The natural sourcing of O-Isopropylideneheraclenol can be limited by plant availability, geographical constraints, and low yields. Bioengineering and synthetic biology offer transformative solutions to these challenges by harnessing microorganisms as cellular factories for compound production. researchgate.netnih.gov

Recent advances in metabolic engineering have enabled the production of various isoprenoids, the broad class of natural products to which O-Isopropylideneheraclenol belongs, in engineered host systems like Escherichia coli and Saccharomyces cerevisiae. nih.gov The core strategy involves introducing and optimizing biosynthetic pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, to increase the supply of precursor molecules. nih.govfrontiersin.org

Synthetic biology tools allow for the assembly of novel pathways by combining genes from different organisms. mdpi.com This not only enhances the production of the natural compound but also enables the creation of new, "unnatural" derivatives with potentially improved properties. By introducing specific tailoring enzymes (e.g., hydroxylases, methyltransferases), the core structure of O-Isopropylideneheraclenol could be modified to generate a library of novel compounds for screening.

Table 2: Key Considerations for Bioengineered Production of Furanocoumarins

| Engineering Aspect | Objective | Example Approach |

|---|---|---|

| Precursor Supply | Increase the pool of farnesyl diphosphate (B83284) (FPP) or geranylgeranyl diphosphate (GGPP). researchgate.net | Overexpress key enzymes in the MVA or MEP pathways in S. cerevisiae. nih.gov |

| Pathway Introduction | Introduce the specific enzymes (e.g., P450s, prenyltransferases) for furanocoumarin synthesis. | Codon-optimize and express plant-derived genes in E. coli. |

| Host Optimization | Reduce metabolic burden and redirect carbon flux towards the desired product. | Use CRISPR-Cas9 to knock out competing metabolic pathways. |

| Compound Diversification | Generate novel analogs of the target molecule. | Introduce a library of tailoring enzymes from various plant and microbial sources. |

Green Chemistry Principles in O-Isopropylideneheraclenol Synthesis and Extraction

In line with global sustainability goals, the principles of green chemistry are becoming integral to natural product research. jeeng.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and improving energy efficiency.

For O-Isopropylideneheraclenol, green chemistry can be applied to both its extraction from plant sources and its chemical synthesis.

Green Extraction: Traditional extraction methods often rely on large volumes of volatile and potentially toxic organic solvents. Modern, green extraction techniques can significantly improve the sustainability of this process. mdpi.com Methods such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) with CO2 are gaining prominence. nih.gov These techniques can reduce solvent consumption, lower energy usage, and shorten extraction times while often improving yields. mdpi.com

Green Synthesis: When a synthetic route to O-Isopropylideneheraclenol is considered, green chemistry principles would guide the choice of reagents, solvents, and reaction conditions to maximize atom economy and minimize hazardous byproducts.

Table 3: Comparison of Extraction Methods

| Method | Traditional Approach (e.g., Soxhlet) | Green Approach (e.g., SFE with CO2) |

|---|---|---|

| Solvent | High volumes of organic solvents (e.g., hexane, methanol). | Supercritical CO2 (non-toxic, readily available, easily removed). |

| Energy Use | High, requires prolonged heating. | Lower, operates at milder temperatures. mdpi.com |

| Extraction Time | Hours to days. | Minutes to hours. |

| Environmental Impact | Solvent waste disposal, potential for toxic emissions. | Minimal waste, CO2 can be recycled. mdpi.com |

Artificial Intelligence and Machine Learning in O-Isopropylideneheraclenol Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and identify promising candidates. nih.gov The number of potential drug-like molecules is astronomical, and AI provides powerful tools to navigate this chemical space efficiently. astrazeneca.com

For a compound like O-Isopropylideneheraclenol, AI and ML can be applied in several key areas:

Target Identification and Validation: ML algorithms can analyze biological data to predict potential protein targets for O-Isopropylideneheraclenol, guiding experimental validation. youtube.com

Lead Optimization: If O-Isopropylideneheraclenol shows a desirable biological activity, AI models can predict how structural modifications would affect its efficacy and safety profile (e.g., absorption, distribution, metabolism, excretion, and toxicity - ADMET properties). youtube.comnih.gov This accelerates the design of more potent and safer derivatives.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to novel compounds inspired by the O-Isopropylideneheraclenol scaffold. researchgate.net

Table 4: Applications of AI/ML in the Natural Product Drug Discovery Pipeline

| Discovery Stage | AI/ML Application | Potential Impact on O-Isopropylideneheraclenol Research |

|---|---|---|

| Early Discovery | Predicting biological activity from chemical structure (QSAR). | Screen O-Isopropylideneheraclenol against numerous disease targets virtually. |

| Lead Identification | Analyzing high-content screening images to identify cellular effects. youtube.com | Rapidly determine the compound's effect on cell morphology and health. |

| Preclinical Phase | Predicting ADMET properties. nih.gov | Prioritize derivatives with favorable drug-like properties for further testing. |

| Synthesis/Production | Optimizing reaction conditions and predicting synthetic routes. | Design more efficient and sustainable synthesis or bioproduction pathways. |

Collaborative Research Frameworks and Open Science Initiatives

The complexity of modern scientific challenges necessitates a shift away from isolated research efforts towards more collaborative and open models. opusproject.eu Open science, which promotes the sharing of data, methods, and publications, is designed to accelerate the pace of discovery, enhance reproducibility, and democratize access to knowledge. opusproject.euresearchgate.net

For a specialized compound like O-Isopropylideneheraclenol, collaborative frameworks and open science initiatives could be particularly beneficial.

Data Sharing Platforms: Open databases containing spectroscopic data, biological activity results, and "omics" datasets for natural products would allow researchers globally to build upon existing knowledge without duplicating efforts.

Collaborative Consortia: National and international initiatives that bring together experts in natural product chemistry, synthetic biology, pharmacology, and computational science can tackle complex research questions more effectively. openaire.eu The Hellenic Open Science Initiative (HOSI) is one such example of a national effort to coordinate research and implement open science policies. openaire.eu

Open-Source Tools: The development of open-source software for analyzing complex biological data or predicting molecular properties lowers the barrier to entry for researchers and fosters a community of innovation.

By embracing these collaborative models, research on O-Isopropylideneheraclenol could progress more rapidly, integrating diverse expertise and resources to unlock its full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.